molecular formula C12H12BrNO4 B12292938 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid

Cat. No.: B12292938
M. Wt: 314.13 g/mol
InChI Key: NHGTWBDIDKLDLJ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid is an organic compound with the molecular formula C11H12BrNO2. It is characterized by the presence of a bromine atom, two methoxy groups, and a cyanopropionic acid moiety attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid typically involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition to yield the desired product . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to an amine or the bromine atom to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or dehalogenated compounds.

    Substitution: Hydroxyl, amino, or alkyl derivatives.

Scientific Research Applications

3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4,5-dimethoxyphenyl)-2-cyanopropionic acid involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, while the nitrile group can act as an electrophile in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a nitrile and a cyanopropionic acid group, which confer distinct reactivity and potential for diverse chemical transformations. Its combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C12H12BrNO4

Molecular Weight

314.13 g/mol

IUPAC Name

3-(2-bromo-4,5-dimethoxyphenyl)-2-cyanopropanoic acid

InChI

InChI=1S/C12H12BrNO4/c1-17-10-4-7(3-8(6-14)12(15)16)9(13)5-11(10)18-2/h4-5,8H,3H2,1-2H3,(H,15,16)

InChI Key

NHGTWBDIDKLDLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)CC(C#N)C(=O)O)Br)OC

Origin of Product

United States

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